(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol
CAS No.: 1214267-56-7
Cat. No.: VC17157034
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol - 1214267-56-7](/images/structure/VC17157034.png)
Specification
CAS No. | 1214267-56-7 |
---|---|
Molecular Formula | C18H27NO3 |
Molecular Weight | 305.4 g/mol |
IUPAC Name | (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol |
Standard InChI | InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 |
Standard InChI Key | QPCCFQGYORNUSE-FVQBIDKESA-N |
Isomeric SMILES | CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)O)OC |
Canonical SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The compound has the molecular formula C₁₈H₂₇NO₃ and a molecular weight of 305.42 g/mol . Its IUPAC name, (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol, reflects its stereochemical configuration at the 2nd, 3rd, and 11b positions, which are critical for its biological interactions . The Canonical SMILES string, CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC
, and InChI identifier, InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1
, encode its three-dimensional structure .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₇NO₃ |
Molecular Weight | 305.42 g/mol |
IUPAC Name | (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol |
SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC |
InChI | InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 |
Stereochemical Analysis
The (2R,3R,11bR) configuration ensures precise spatial orientation of the hydroxyl and methoxy groups, which influence receptor binding. The hexahydrobenzo[a]quinolizine core adopts a rigid chair-like conformation stabilized by hydrogen bonding between the 2-hydroxyl and adjacent nitrogen atom . This rigidity enhances its stability in biological systems, a trait exploited in its role as a synthetic intermediate .
Synthesis and Derivative Formation
Synthetic Pathways
The compound is synthesized via LiAlH₄ reduction of tricyclic ester precursors followed by debenzylation and acetylation . For instance, reduction of the ester group in intermediates like (±)-5 yields tricyclic alcohols, which undergo hydrogenolysis to remove benzyl protecting groups . Subsequent acetylation with acetic anhydride and pyridine produces diacetate derivatives (e.g., (±)-11), confirming the stereochemical integrity of the parent compound .
Role in Tetrabenazine Analog Synthesis
As an intermediate in (+)-9-deMe-DTBZ synthesis, this compound enables the production of tetrabenazine analogs with enhanced dopamine-depleting activity . Tetrabenazine derivatives inhibit vesicular monoamine transporter 2 (VMAT2), reducing dopamine release in synaptic clefts—a mechanism critical for managing hyperkinetic disorders like Huntington’s disease .
Pharmacological Applications
Antidyskinetic and Antipsychotic Activity
The compound’s derivative, (+)-9-deMe-DTBZ, demonstrates dopamine-depleting efficacy comparable to tetrabenazine but with reduced side effects . Preclinical studies highlight its ability to mitigate dyskinesias in rodent models by modulating striatal dopamine levels . Additionally, its affinity for VMAT2 suggests utility in treating schizophrenia and Tourette syndrome .
Neuroleptic and Sedative Properties
Structural analogs of this compound, such as those described in US Patent 3,393,198A, exhibit central nervous system (CNS) depressant effects, including neuroleptic and tranquilizing activities . These effects arise from interactions with dopaminergic and serotonergic pathways, though the exact pharmacophore remains under investigation .
Comparative Analysis with Related Alkaloids
Alangium Alkaloids
The compound shares structural homology with Alangium lamarckii alkaloids like 9-demethylprotoemetinol and 10-demethylprotoemetinol . Both classes feature a benzoquinolizine skeleton but differ in methylation patterns and hydroxyl group positioning . These differences alter receptor binding kinetics; for example, 10-demethylprotoemetinol shows higher affinity for α₂-adrenergic receptors than its 9-demethyl counterpart .
Synthetic vs. Natural Derivatives
Future Directions and Research Gaps
While the compound’s role in synthesizing VMAT2 inhibitors is well-established, its direct pharmacological effects remain underexplored. Future studies should investigate its pharmacokinetics, toxicity profile, and potential off-target interactions. Additionally, computational modeling could refine SAR insights, guiding the design of next-generation neuroleptics with improved efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume